Cas no 2004606-59-9 (2-(1-((4-Bromothiophen-2-yl)methyl)piperidin-4-yl)ethan-1-ol)

2-(1-((4-Bromothiophen-2-yl)methyl)piperidin-4-yl)ethan-1-ol 化学的及び物理的性質
名前と識別子
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- 2-(1-((4-bromothiophen-2-yl)methyl)piperidin-4-yl)ethan-1-ol
- 2-[1-[(4-bromothiophen-2-yl)methyl]piperidin-4-yl]ethanol
- 2-(1-((4-Bromothiophen-2-yl)methyl)piperidin-4-yl)ethan-1-ol
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- インチ: 1S/C12H18BrNOS/c13-11-7-12(16-9-11)8-14-4-1-10(2-5-14)3-6-15/h7,9-10,15H,1-6,8H2
- InChIKey: CZYJVQVOMRJJRX-UHFFFAOYSA-N
- ほほえんだ: BrC1=CSC(=C1)CN1CCC(CCO)CC1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 209
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 51.7
2-(1-((4-Bromothiophen-2-yl)methyl)piperidin-4-yl)ethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1907-3114-1g |
2-(1-((4-bromothiophen-2-yl)methyl)piperidin-4-yl)ethan-1-ol |
2004606-59-9 | 95%+ | 1g |
$401.0 | 2023-09-07 | |
TRC | B162591-100mg |
2-(1-((4-Bromothiophen-2-yl)methyl)piperidin-4-yl)ethan-1-ol |
2004606-59-9 | 100mg |
$ 95.00 | 2022-06-07 | ||
TRC | B162591-1g |
2-(1-((4-Bromothiophen-2-yl)methyl)piperidin-4-yl)ethan-1-ol |
2004606-59-9 | 1g |
$ 570.00 | 2022-06-07 | ||
Life Chemicals | F1907-3114-0.25g |
2-(1-((4-bromothiophen-2-yl)methyl)piperidin-4-yl)ethan-1-ol |
2004606-59-9 | 95%+ | 0.25g |
$361.0 | 2023-09-07 | |
Life Chemicals | F1907-3114-0.5g |
2-(1-((4-bromothiophen-2-yl)methyl)piperidin-4-yl)ethan-1-ol |
2004606-59-9 | 95%+ | 0.5g |
$380.0 | 2023-09-07 | |
Life Chemicals | F1907-3114-2.5g |
2-(1-((4-bromothiophen-2-yl)methyl)piperidin-4-yl)ethan-1-ol |
2004606-59-9 | 95%+ | 2.5g |
$802.0 | 2023-09-07 | |
Life Chemicals | F1907-3114-5g |
2-(1-((4-bromothiophen-2-yl)methyl)piperidin-4-yl)ethan-1-ol |
2004606-59-9 | 95%+ | 5g |
$1203.0 | 2023-09-07 | |
TRC | B162591-500mg |
2-(1-((4-Bromothiophen-2-yl)methyl)piperidin-4-yl)ethan-1-ol |
2004606-59-9 | 500mg |
$ 365.00 | 2022-06-07 | ||
Life Chemicals | F1907-3114-10g |
2-(1-((4-bromothiophen-2-yl)methyl)piperidin-4-yl)ethan-1-ol |
2004606-59-9 | 95%+ | 10g |
$1684.0 | 2023-09-07 |
2-(1-((4-Bromothiophen-2-yl)methyl)piperidin-4-yl)ethan-1-ol 関連文献
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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9. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
2-(1-((4-Bromothiophen-2-yl)methyl)piperidin-4-yl)ethan-1-olに関する追加情報
2-(1-((4-Bromothiophen-2-yl)methyl)piperidin-4-yl)ethan-1-ol
The compound 2-(1-((4-Bromothiophen-2-yl)methyl)piperidin-4-yl)ethan-1-ol (CAS No. 2004606-59-9) is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a bromothiophene group and an ethanolic hydroxyl group. The presence of these functional groups makes it a versatile molecule, capable of participating in a wide range of chemical reactions and biological interactions.
Recent studies have highlighted the importance of bromothiophene derivatives in medicinal chemistry, particularly in the development of novel therapeutic agents. The 4-bromothiophen-2-yl group in this compound is known to exhibit strong electron-withdrawing properties, which can significantly influence the electronic characteristics of the molecule. This makes it an attractive candidate for use in drug design, where fine-tuning molecular properties is crucial for achieving desired pharmacological effects.
The piperidine ring in the structure of this compound adds another layer of complexity and functionality. Piperidine derivatives are well-documented for their ability to act as templates for bioisosteres, which are molecules that mimic the biological activity of other compounds. This property makes 2-(1-((4-Bromothiophen-2-yl)methyl)piperidin-4-yl)ethan-1-ol a promising candidate for use in the development of bioisosteric replacements in drug discovery.
Furthermore, the ethanolic hydroxyl group present in this compound introduces additional functional diversity. This group can participate in hydrogen bonding, which is essential for many biochemical interactions. The combination of these functional groups creates a molecule with a high degree of versatility, making it suitable for use in various chemical synthesis pathways and biological assays.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 2-(1-((4-Bromothiophen-2-yli)methyl)piperidin 4 yl)ethan 1 ol using a variety of methodologies. These include both traditional organic synthesis techniques and modern catalytic processes that allow for precise control over the stereochemistry and regioselectivity of the product. Such advancements have significantly enhanced the accessibility and scalability of this compound for both research and industrial applications.
In terms of applications, bromothiophene-containing compounds like this one have shown promise in several areas, including as intermediates in pharmaceutical synthesis, as components in agrochemicals, and as building blocks in materials science. For instance, their ability to modulate electronic properties makes them valuable in the design of semiconducting materials and optoelectronic devices.
Additionally, recent research has explored the potential of bromothiophene derivatives as inhibitors of various enzymes and signaling pathways. This has led to their consideration as leads for anti-cancer, anti-inflammatory, and anti-viral therapies. The unique structure of 2-(1 -((4-Bromothiophen 2 yl)methyl)piperidin 4 yl)ethan 1 ol positions it as a potential candidate for such therapeutic applications.
In conclusion, CAS No. 2004606 59 9, or 2-(1 -((4-Bromothiophen 2 yl)methyl)piperidin 4 yl)ethan 1 ol, represents a versatile and multifunctional organic compound with significant potential across diverse fields. Its unique combination of functional groups and structural features makes it an invaluable tool for researchers and industry professionals alike. As ongoing research continues to uncover new applications and insights into its properties, this compound is poised to play an increasingly important role in both academic and industrial settings.
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